1-(2-methoxyphenyl)-N-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide
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Overview
Description
1-(2-Methoxyphenyl)-N-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide is a synthetic organic compound characterized by its unique structural components, including a methoxyphenyl group, a thiadiazolyl group, and a cyclopropane carboxamide moiety
Preparation Methods
The synthesis of 1-(2-methoxyphenyl)-N-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a methoxyphenyl nucleophile.
Formation of the Cyclopropane Carboxamide: The final step involves the formation of the cyclopropane ring and its subsequent attachment to the carboxamide group through a series of reactions, including cyclopropanation and amidation.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and catalytic processes.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-N-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
1-(2-Methoxyphenyl)-N-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide has been explored for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of specialty chemicals and advanced materials, contributing to innovations in fields such as electronics and nanotechnology.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-N-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: It may interact with enzymes or receptors, modulating their activity and leading to downstream biological effects.
Disruption of Cellular Processes: The compound can interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling pathways, resulting in therapeutic or toxic effects.
Comparison with Similar Compounds
When compared to other similar compounds, 1-(2-methoxyphenyl)-N-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-(2-Methoxyphenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide: Lacks the 5-methyl group on the thiadiazole ring.
1-(2-Methoxyphenyl)-N-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxylate: Contains a carboxylate group instead of a carboxamide group.
1-(2-Methoxyphenyl)-N-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxylic acid: Features a carboxylic acid group instead of a carboxamide group.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10-16-17-14(21-10)18(2)13(19)15(8-9-15)11-6-4-5-7-12(11)20-3/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHAIFDTVTWBNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N(C)C(=O)C2(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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